6H-perimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

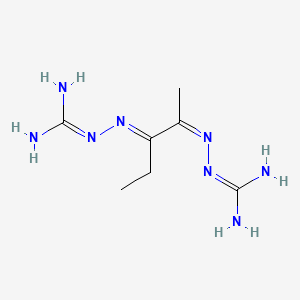

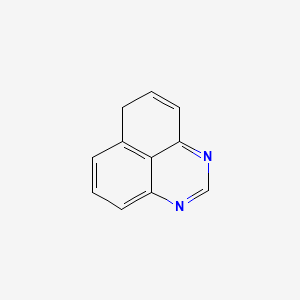

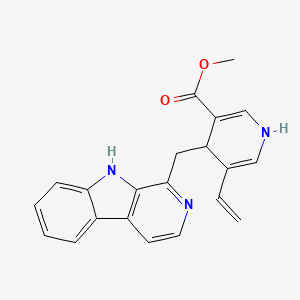

6H-perimidine is a perimidine. It is a tautomer of a 1H-perimidine, a 4H-perimidine and a 9bH-perimidine.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : 6H-perimidine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Studies using electrochemical impedance spectroscopy and potentiodynamic polarization have shown these compounds to be effective in protecting steel surfaces. The large π-bond system with N-containing heterocycles in these compounds contributes to their strong adsorption on iron surfaces (He, Mao, Ma, & Tang, 2018).

Fluorescence and Therapeutic Properties : Perimidines have been explored for their various therapeutic properties, including antiulcer, antifungal, antimicrobial, immunosuppressive, and anticancer activities. Their heterocyclic structure, containing the naphthalene moiety, is exploited in bio-imaging and biomolecules staining due to its high fluorescence. Spectroscopic characterization of perimidine derivatives can provide information useful for designing compounds with both biological activity and detectable fluorescence in physiological environments (Giani et al., 2016).

Synthesis and Industrial Applications : Perimidines are used in life sciences, medical sciences, and industrial chemistry. Their molecular interaction with proteins, complex formation with metals, and distinct behavior in various light ranges make them appealing for future scientific endeavors. Recent advancements in perimidine synthesis under varied conditions, such as microwave radiation, ultrasound, and green environments, have extended their applications in drug discovery, polymer chemistry, photo sensors, dye industries, and catalytic activity in organic synthesis (Sahiba & Agarwal, 2020).

Metal Complexation and Sensing : Perimidine-based compounds have been developed as chelators and synthetic receptors for transition metal ions, exhibiting high affinity and selectivity towards Cu(II) ions. These compounds have been studied for their potential in recognition and determination of metal ions in aqueous solutions, demonstrating their utility in environmental and analytical chemistry (Jakubek et al., 2018).

DNA Binding and Antitumor Activity : Some perimidine derivatives have been synthesized and evaluated for their DNA-binding properties and antitumor activity. The fused tricyclic perimidine chromophore is a minimal structural requirement for intercalative binding to DNA, making these compounds potential candidates for developing antitumor agents (Herbert, Woodgate, & Denny, 1987).

Eigenschaften

Produktname |

6H-perimidine |

|---|---|

Molekularformel |

C11H8N2 |

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

6H-perimidine |

InChI |

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-3,5-7H,4H2 |

InChI-Schlüssel |

NDDROGCLHGDYSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=NC=NC3=CC=CC1=C23 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)

![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)